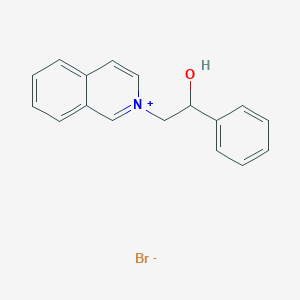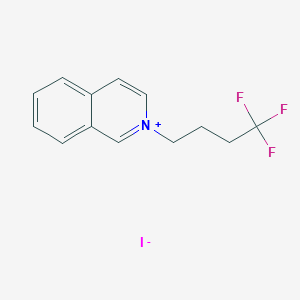
2-(4,4,4-Trifluorobutyl)isoquinolin-2-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,4,4-Trifluorobutyl)isoquinolin-2-ium iodide is a chemical compound with the molecular formula C13H13F3N.I. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline and its derivatives are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4,4-Trifluorobutyl)isoquinolin-2-ium iodide typically involves the quaternization of isoquinoline with 4,4,4-trifluorobutyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis and other side reactions. The general reaction scheme is as follows:
Starting Materials: Isoquinoline and 4,4,4-trifluorobutyl iodide.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere (e.g., nitrogen or argon) to avoid moisture. The temperature is maintained at around 60-80°C.
Procedure: Isoquinoline is dissolved in an appropriate solvent (e.g., acetonitrile), and 4,4,4-trifluorobutyl iodide is added dropwise. The mixture is stirred for several hours until the reaction is complete.
Isolation: The product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography techniques
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates. The product is typically purified using industrial-scale chromatography or crystallization methods .
化学反应分析
Types of Reactions
2-(4,4,4-Trifluorobutyl)isoquinolin-2-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the iodide ion, which acts as a good leaving group.
Oxidation and Reduction: The isoquinoline moiety can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Quaternization: The nitrogen atom in the isoquinoline ring can be further quaternized with alkyl halides to form additional quaternary ammonium salts
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted isoquinoline derivatives, while oxidation and reduction can lead to the formation of isoquinoline N-oxides or reduced isoquinoline compounds .
科学研究应用
2-(4,4,4-Trifluorobutyl)isoquinolin-2-ium iodide has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.
Materials Science: It is employed in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in biochemical assays to study enzyme activity and receptor binding.
Industrial Applications: It serves as an intermediate in the production of specialty chemicals and agrochemicals .
作用机制
The mechanism of action of 2-(4,4,4-Trifluorobutyl)isoquinolin-2-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The trifluorobutyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the isoquinoline moiety can interact with specific proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
相似化合物的比较
Similar Compounds
Isoquinoline: The parent compound, isoquinoline, shares the same core structure but lacks the trifluorobutyl group.
Quinoline: A structural isomer of isoquinoline, quinoline has similar chemical properties but differs in the position of the nitrogen atom in the ring.
4,4,4-Trifluorobutylamine: This compound contains the trifluorobutyl group but lacks the isoquinoline moiety
Uniqueness
2-(4,4,4-Trifluorobutyl)isoquinolin-2-ium iodide is unique due to the presence of both the isoquinoline ring and the trifluorobutyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. The trifluorobutyl group enhances the compound’s stability and lipophilicity, while the isoquinoline moiety provides a versatile platform for chemical modifications .
属性
CAS 编号 |
116319-68-7 |
|---|---|
分子式 |
C13H13F3IN |
分子量 |
367.15 g/mol |
IUPAC 名称 |
2-(4,4,4-trifluorobutyl)isoquinolin-2-ium;iodide |
InChI |
InChI=1S/C13H13F3N.HI/c14-13(15,16)7-3-8-17-9-6-11-4-1-2-5-12(11)10-17;/h1-2,4-6,9-10H,3,7-8H2;1H/q+1;/p-1 |
InChI 键 |
UDEGJUCJMRXAJN-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C2C=[N+](C=CC2=C1)CCCC(F)(F)F.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


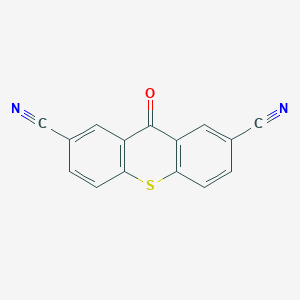
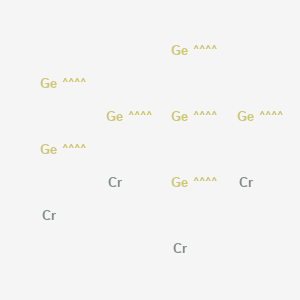
![N-{7-[(4-Propylphenyl)methylidene]bicyclo[2.2.1]hept-5-en-2-ylidene}hydroxylamine](/img/structure/B14313104.png)
![4-({[1-(Acetyloxy)ethoxy]carbonyl}amino)benzene-1-sulfonic acid](/img/structure/B14313105.png)
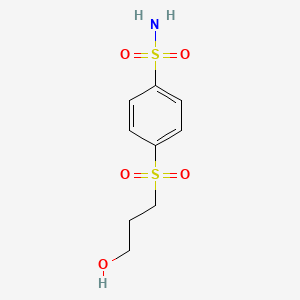
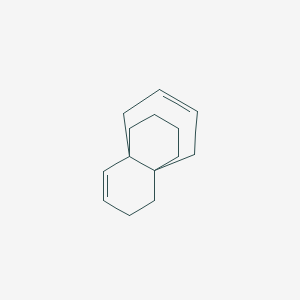
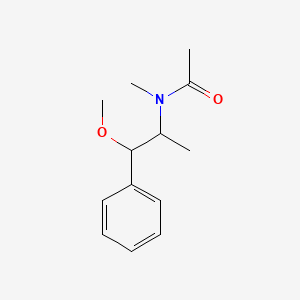
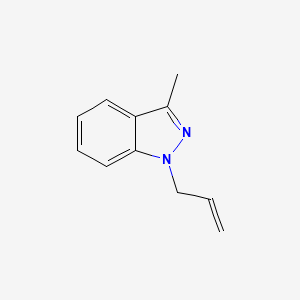
![Methyl 2-[(phenylselanyl)methyl]but-2-enoate](/img/structure/B14313124.png)
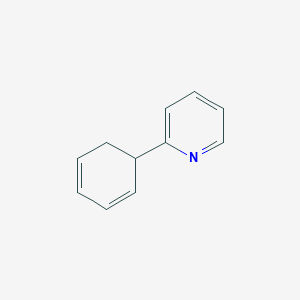
![Ethanone, 1-[1-methoxy-4-(2-propenyloxy)-2-naphthalenyl]-](/img/structure/B14313131.png)
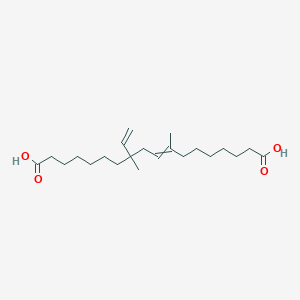
![3-Pyridinecarboxamide, N-[2-[(1-methylethyl)amino]-2-oxoethyl]-](/img/structure/B14313141.png)
